molecular formula C28H19BrN2O2 B11673838 2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11673838
M. Wt: 495.4 g/mol
InChI Key: JVSVHYDVVWUTFM-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated quinoline derivative with 4-phenoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide
  • 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The phenoxyphenyl group also contributes to its distinct properties, potentially enhancing its interactions with biological targets.

Properties

Molecular Formula

C28H19BrN2O2

Molecular Weight

495.4 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H19BrN2O2/c29-20-12-10-19(11-13-20)27-18-25(24-8-4-5-9-26(24)31-27)28(32)30-21-14-16-23(17-15-21)33-22-6-2-1-3-7-22/h1-18H,(H,30,32)

InChI Key

JVSVHYDVVWUTFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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